6-Chloro-3-indoxyl butyrate
Overview
Description
6-Chloro-3-indoxyl butyrate is a biochemical assay reagent known for its utility in various scientific research applications. It is a derivative of indole, a heterocyclic compound that is widely studied for its biological and chemical properties. The molecular formula of this compound is C12H12ClNO2, and it has a molecular weight of 237.68 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indoxyl butyrate is carboxylesterase (CES) . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound acts as a chromogenic substrate for carboxylesterase . When the compound interacts with its target enzyme, it undergoes enzymatic cleavage. This cleavage results in the release of a salmon-colored precipitate , indicating the presence and activity of the carboxylesterase enzyme .
Result of Action
The primary result of the action of this compound is the generation of a salmon-colored precipitate following enzymatic cleavage by carboxylesterase . This color change serves as a visual indicator of the presence and activity of the enzyme, making the compound useful in biochemical assays and research.
Biochemical Analysis
Biochemical Properties
6-Chloro-3-indoxyl butyrate interacts with carboxylesterase (CES), an enzyme that catalyzes the hydrolysis of esters . Upon cleavage by CES, this compound results in a salmon precipitate . This interaction is crucial in biochemical reactions where the compound is used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CES. CES catalyzes the hydrolysis of this compound, leading to the formation of a salmon precipitate . This suggests that this compound may influence enzyme activity, potentially affecting gene expression and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indoxyl butyrate typically involves the esterification of 6-chloroindoxyl with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indoxyl butyrate can undergo various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloroindoxyl and butyric acid.
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like palladium or copper.
Major Products
Hydrolysis: 6-Chloroindoxyl and butyric acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted indole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-indoxyl butyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to study enzyme kinetics and activity.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and mechanisms involving indole derivatives.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloroindoxyl acetate: Another ester derivative of 6-chloroindoxyl, used in similar biochemical assays.
6-Bromo-3-indoxyl butyrate: A brominated analogue with similar chemical properties and applications.
3-Indoxyl butyrate: Lacks the chlorine substituent but shares similar reactivity and applications.
Uniqueness
6-Chloro-3-indoxyl butyrate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable tool in specific biochemical and pharmaceutical research applications where the chlorine substituent plays a crucial role .
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDSAJOXJKQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370035 | |
Record name | 6-Chloro-3-indoxyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-34-4 | |
Record name | 6-Chloro-3-indoxyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.